Hydrophobicity Differential: LogP Comparison with 2,6-Dimethylheptan-2-ol
2,6-Dimethylheptan-1-ol exhibits a logP (octanol-water partition coefficient) of 2.44, which is 0.26 units lower than that of its positional isomer, 2,6-dimethylheptan-2-ol (logP = 2.7) [1]. This difference, representing a ~10% reduction in lipophilicity, alters its solubility profile and partitioning behavior in biphasic systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.44 |
| Comparator Or Baseline | 2,6-Dimethylheptan-2-ol: 2.7 |
| Quantified Difference | ΔLogP = -0.26 (target less lipophilic) |
| Conditions | Computed (XLogP3-AA for comparator, predicted for target) |
Why This Matters
A lower logP value indicates reduced lipophilicity, which can influence the compound's solubility in aqueous phases, its transport across biological membranes, and its suitability for specific formulation or reaction environments, guiding selection for hydrophilic applications.
- [1] PubChem. 2,6-Dimethyl-2-heptanol (PubChem CID 83268). XLogP3-AA: 2.7. National Center for Biotechnology Information. View Source
